Product packaging for Ac-Lys(Fmoc)-OH(Cat. No.:CAS No. 148101-51-3)

Ac-Lys(Fmoc)-OH

Cat. No.: B613747
CAS No.: 148101-51-3
M. Wt: 410.47
InChI Key: HPXGLFPXINBZFY-NRFANRHFSA-N
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Description

Foundational Concepts of Lysine (B10760008) Chemical Modification in Peptide Science

The chemical modification of lysine residues is a cornerstone of peptide and protein science, driven by the desire to create functional diversity and regulate biological activity. nih.gov Lysine, with its primary amino group on the ε-carbon of its side chain, is a frequent target for modification due to its high surface exposure and nucleophilicity in many peptides and proteins. nih.govmdpi.com These modifications are central to a wide array of applications, including the development of biopharmaceuticals, bioimaging agents, and tools for studying cellular pathways. mdpi.com

The ability to selectively modify lysine residues allows for the introduction of various functionalities, such as fluorescent labels, polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics, or moieties that facilitate specific protein-protein interactions. mdpi.comiris-biotech.de However, achieving site-selective modification can be challenging due to the presence of the N-terminal α-amino group and potentially multiple lysine residues within a single peptide chain. eurekalert.org The development of chemical methods that offer high selectivity under mild, biocompatible conditions is therefore a significant area of research in chemical biology. nih.govmdpi.com

Distinctive Protection Profile of Ac-Lys(Fmoc)-OH: Nα-Acetylation and Nε-Fmoc Orthogonality

The strategic utility of this compound lies in its unique protection scheme, which features an acetyl (Ac) group on the Nα-amino group and a fluorenylmethyloxycarbonyl (Fmoc) group on the Nε-amino group of the lysine side chain. nih.govcymitquimica.com This arrangement provides an orthogonal protection strategy, a critical concept in complex multi-step syntheses like solid-phase peptide synthesis (SPPS). wikipedia.orgjocpr.comresearchgate.net

Nα-Acetylation: The acetylation of the N-terminal α-amino group is a common post-translational modification in eukaryotes, affecting a large portion of the proteome. nih.govcreative-proteomics.comoup.com In the context of this compound, the Nα-acetyl group serves two primary purposes. Firstly, it mimics this natural modification, allowing for the synthesis of peptides that are N-terminally acetylated, which can be crucial for their biological activity, stability, and resistance to degradation. creative-proteomics.comcellsignal.com Secondly, the acetyl group acts as a permanent protecting group for the Nα-amine throughout the synthesis, preventing its participation in coupling reactions. cymitquimica.com

Nε-Fmoc Protection: The Fmoc group is a base-labile protecting group widely used in SPPS. cymitquimica.commasterorganicchemistry.com Its presence on the lysine side chain prevents the ε-amino group from forming unwanted branches during peptide chain elongation. openaccesspub.org The key advantage of the Fmoc group is its orthogonality to the acid-labile protecting groups often used for other amino acid side chains and for cleaving the final peptide from the resin support. peptide.comnih.gov This means the Fmoc group can be selectively removed under mild basic conditions (e.g., with piperidine) without affecting other protecting groups, allowing for specific modifications at the lysine side chain while the peptide remains attached to the solid support. peptide.com

The combination of a stable Nα-acetyl group and a labile Nε-Fmoc group in this compound provides chemists with precise control over the synthesis, enabling the incorporation of a lysine residue that is permanently acetylated at its N-terminus while its side chain remains available for further selective modification after Fmoc removal.

Strategic Positioning of this compound in Peptide and Protein Engineering Research

The unique characteristics of this compound position it as a valuable reagent in various areas of peptide and protein engineering research. Its primary application is in SPPS, where it serves as a building block for creating peptides with specific N-terminal acetylation. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Studying Post-Translational Modifications: Lysine acetylation is a key epigenetic marker, particularly in histone proteins, where it plays a regulatory role in gene expression. iris-biotech.detandfonline.comacs.org this compound allows researchers to synthesize peptides that mimic acetylated histone tails, facilitating studies on how this modification influences protein structure, protein-protein interactions (e.g., with bromodomains), and enzyme activity. iris-biotech.deiris-biotech.dejst.go.jp By incorporating this modified amino acid at specific sites, scientists can investigate the functional consequences of lysine acetylation in a controlled manner. tandfonline.com

Development of Peptide-Based Therapeutics: The N-terminal acetylation of therapeutic peptides can enhance their stability and pharmacokinetic properties. iris-biotech.dechemimpex.com By using this compound, researchers can introduce this modification to improve the in vivo performance of peptide drugs. chemimpex.com

Protein Engineering and Bioconjugation: While the Nα-acetyl group is permanent, the Nε-Fmoc group can be selectively removed to allow for site-specific labeling of the lysine side chain with probes, tags, or other functional molecules. peptide.comchemimpex.com This makes this compound a versatile tool for creating well-defined bioconjugates for a variety of applications in chemical biology and materials science. nih.govmdpi.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C23H26N2O5 nih.govchemicalbook.com
Molecular Weight 410.46 g/mol chemicalbook.cominvivochem.com
Appearance White to off-white powder cymitquimica.comchemicalbook.cominvivochem.com
Melting Point 162.0 to 166.0 °C chemicalbook.com
Solubility Soluble in organic solvents like DMSO and DMF cymitquimica.comcymitquimica.com
Storage Temperature 2-30°C sigmaaldrich.com

Interactive Data Table: Key Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationCleavage ConditionCommon UseSource
Fluorenylmethyloxycarbonyl FmocBase (e.g., Piperidine)α-amino or ε-amino group protection cymitquimica.commasterorganicchemistry.com
tert-Butoxycarbonyl BocAcid (e.g., TFA)α-amino or ε-amino group protection openaccesspub.orgpeptide.com
Acetyl AcGenerally stable (permanent)Nα-amino group protection/mimicking PTM cymitquimica.com
Benzyl BzlStrong acid (e.g., HF) or HydrogenolysisSide chain protection researchgate.net
Trityl TrtMild acidSide chain protection peptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O5 B613747 Ac-Lys(Fmoc)-OH CAS No. 148101-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXGLFPXINBZFY-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Ac Lys Fmoc Oh

Preparative Synthesis of Nα-Acetyl-Nε-Fmoc-L-Lysine

The synthesis of Ac-Lys(Fmoc)-OH involves a strategic application of protecting groups to selectively modify the two amino groups of lysine (B10760008). The process can be approached from two main perspectives: acetylating the α-amino group of a pre-Fmoc-protected lysine or, conversely, introducing the Fmoc group onto the ε-amino group of Nα-acetyl-L-lysine.

Direct Acetylation Strategies at the Alpha-Amino Position

A common and direct route to this compound begins with the commercially available H-Lys(Fmoc)-OH, where the ε-amino group is already protected by the Fmoc group. biocrick.com The challenge lies in selectively acetylating the α-amino group without affecting the Fmoc-protected side chain.

One effective method involves the use of acetic anhydride (B1165640) as the acetylating agent. nih.gov By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reagents, preferential acetylation of the more nucleophilic α-amino group can be achieved. nih.gov The reaction is typically carried out at a reduced temperature, for instance at 0°C, to enhance selectivity. nih.gov The differing pKa values of the α-amino group (around 9) and the ε-amino group (around 10.5) can be exploited; at a neutral pH, the α-amino group is less protonated and thus more reactive towards acetylation. nih.gov

Another approach utilizes erbium triflate (Er(OTf)3) as a catalyst for the acetylation of the α-amino group of Nε-Fmoc-lysine. mdpi.com This method has been shown to be highly efficient, providing the desired Nα-acetylated product in high yields within a short reaction time, and notably, it does not compromise the base-labile Fmoc protecting group. mdpi.com

Starting MaterialReagentCatalystKey ConditionsProductRef
H-Lys(Fmoc)-OHAcetic AnhydrideNoneControlled stoichiometry, 0°C, neutral pHThis compound nih.gov
H-Lys(Fmoc)-OHAcetic AnhydrideEr(OTf)3Catalytic amount of Er(OTf)3, aqueous solventThis compound mdpi.com

Selective Epsilon-Amino Fmoc-Protection Methodologies

An alternative synthetic pathway to this compound starts with Nα-acetyl-L-lysine. In this scenario, the task is to selectively introduce the Fmoc protecting group onto the ε-amino group. This requires reaction conditions that favor the modification of the side-chain amino group over the already acetylated α-amino group.

The selective protection of the ε-amino group of lysine is a well-established practice in peptide chemistry. openaccesspub.org A common strategy involves the use of a copper(II) complex to temporarily chelate the α-amino and carboxyl groups of the amino acid. This chelation effectively blocks the α-amino group, leaving the ε-amino group available for reaction with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). Subsequent removal of the copper ions yields the desired Nε-Fmoc protected product.

Another technique employs the formation of a Schiff base at the α-amino group. For instance, reacting Nα-acetyl-L-lysine with an aldehyde, such as p-anisaldehyde, can temporarily protect the α-amino group, allowing for the selective Fmoc protection of the ε-amino group. google.com The Schiff base can then be hydrolyzed under mild acidic conditions to regenerate the α-amino group, resulting in this compound. google.com

Starting MaterialProtection StrategyFmoc ReagentDeprotection/WorkupProductRef
Nα-acetyl-L-lysineCopper(II) chelationFmoc-OSuRemoval of copperThis compound
Nα-acetyl-L-lysineSchiff base formation (e.g., with p-anisaldehyde)Fmoc-ClMild acid hydrolysisThis compound google.com

Functional Group Interconversions and Derivatizations of this compound

The structure of this compound presents three key functional groups that can be subjected to further chemical transformations: the carboxylic acid, the acetyl amide, and the Fmoc-protected amine. These functionalities allow for a range of derivatizations, making this compound a versatile building block.

Chemical Reactions of the Carboxyl Group for Esterification or Amidation

The carboxylic acid group of this compound is a prime site for modification, most commonly through esterification or amidation. These reactions are fundamental in peptide synthesis, where the carboxyl group is activated to form a peptide bond with the amino group of another amino acid. libretexts.org

Esterification: The carboxyl group can be converted to an ester, for example, a methyl or ethyl ester, by reaction with the corresponding alcohol under acidic conditions. acs.org This transformation can be useful for modifying the solubility of the compound or for protecting the carboxyl group during other chemical manipulations. A common method is the Fischer esterification, which involves refluxing the amino acid derivative in an alcohol with a catalytic amount of a strong acid. acs.org

Amidation: The formation of an amide bond at the carboxyl group is a cornerstone of peptide synthesis. libretexts.org This is typically achieved by activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. biocrick.com For instance, this compound can be coupled to the N-terminus of a peptide resin during solid-phase peptide synthesis (SPPS). chemimpex.com

Reaction TypeReagentsKey ConditionsProduct TypeRef
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., HCl)RefluxEster derivative of this compound acs.org
AmidationAmine, Carbodiimide (e.g., DCC, DIC), Additive (e.g., HOBt)Anhydrous solvent (e.g., DMF, DCM)Amide derivative of this compound biocrick.com

Exploratory Transformations of the Acetyl Amide Linkage

The acetyl amide linkage at the Nα-position of this compound is generally stable under most conditions used in peptide synthesis. However, certain chemical transformations can be envisioned, though they are less common than reactions at the carboxyl or ε-amino groups.

One potential transformation is the hydrolysis of the acetyl amide bond. This would require harsh conditions, such as strong acid or base and elevated temperatures, which would likely also cleave the Fmoc group and potentially the peptide bonds in a larger peptide chain. Therefore, selective hydrolysis of the acetyl amide in the presence of other sensitive functional groups is challenging.

More exploratory transformations could involve enzymatic modifications. While specific enzymes that target the Nα-acetyl group of a lysine residue within a larger peptide context exist, their action on the monomeric this compound is not extensively documented. nih.gov

Another area of exploration is the chemical ligation or modification of the acetyl group itself. While theoretically possible, such transformations are not standard procedures and would require the development of novel chemical methods. The primary role of the acetyl group in this compound is to mimic the post-translational modification of acetylation found in proteins. iris-biotech.de

Applications of Ac Lys Fmoc Oh in Complex Peptide Assembly

Utilization in Segment Condensation and Convergent Peptide Synthesis

Ac-Lys(Fmoc)-OH is instrumental in preparing peptide fragments that have a permanently blocked N-terminus. The acetyl group at the Nα-position is stable throughout the various steps of peptide synthesis, including the final cleavage from the resin and deprotection of other side chains. peptide.com This makes it an ideal component for the N-terminal end of a peptide segment. Once the peptide fragment incorporating this compound is synthesized, the Fmoc group on the lysine (B10760008) side chain can be selectively removed to allow for further modifications or for the coupling of this fragment to another peptide segment, thereby facilitating a convergent synthesis approach.

For instance, a protected peptide fragment can be synthesized in solution and then coupled to a resin-bound peptide chain, a key step in what is known as a hybrid solid-phase/solution-phase approach. nih.gov The use of such pre-synthesized, protected fragments is a cornerstone of segment condensation strategies. nih.govacs.org

The orthogonal nature of the protecting groups on this compound is particularly advantageous for creating non-linear peptide structures.

Branched Peptides: this compound can serve as a branching point. The main peptide backbone can be elongated from the C-terminus of the lysine derivative. Following the assembly of the primary chain, the Nε-Fmoc group can be selectively removed, exposing the side-chain amino group. This newly available amine can then be used as an attachment point for initiating the synthesis of a second peptide chain, resulting in a branched peptide structure. This strategy has been employed in the synthesis of various complex peptides, including di-epitopic peptides and multi-functional probes. sigmaaldrich.com

Cyclic Peptides: While cyclization often involves the formation of a peptide bond between the N-terminus and the C-terminus of a linear peptide, this compound allows for side-chain-to-side-chain or side-chain-to-terminus cyclization. After the synthesis of the linear peptide containing this compound, the Fmoc group on the lysine side chain is removed. The exposed amino group can then form a lactam bridge with a carboxylic acid group from another amino acid side chain (e.g., Aspartic acid or Glutamic acid) or with the C-terminal carboxyl group of the peptide. This capacity for selective modification is crucial in the synthesis of cyclic peptides, which are of interest for their enhanced stability and biological activity. cardiff.ac.uk

Role as an N-Terminally Acetylated Peptide Fragment

Epsilon-Amino Group Unmasking and Bioconjugation Strategies

A key feature of this compound is the ability to selectively deprotect the Nε-amino group of the lysine side chain. This unmasking is a critical step that opens the door to a wide array of modifications, including the attachment of labels, drugs, or other molecules—a process known as bioconjugation.

The removal of the Fmoc group is a well-established process in peptide chemistry, but its selective removal in the presence of other protecting groups requires careful consideration of the reaction conditions to maintain orthogonality and prevent unwanted side reactions.

The standard method for removing the Fmoc group involves treatment with a secondary amine base, most commonly piperidine (B6355638). acs.orgresearchgate.net The reaction proceeds via a β-elimination mechanism. researchgate.net A solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used. nih.govresearchgate.net The deprotection is generally rapid, often completing within minutes. researchgate.net

Other bases can also be used, and the choice may be influenced by the specific requirements of the synthesis. These include piperazine (B1678402) and 4-methylpiperidine (B120128) (4MP). iris-biotech.denih.gov The concentration and reaction time are critical parameters that need to be optimized to ensure complete deprotection without causing side reactions. nih.govresearchgate.net

Deprotection ReagentTypical ConcentrationSolvent
Piperidine20-55%DMF or NMP
Piperazine5-10%DMF/Ethanol
4-Methylpiperidine (4MP)20%DMF

This table is based on information from multiple sources. researchgate.netnih.gov

The concept of orthogonality is fundamental to the synthesis of complex molecules. iris-biotech.debiosynth.com It ensures that a specific protecting group can be removed without affecting others present in the molecule. iris-biotech.deub.edu The Fmoc/tBu (tert-butyl) strategy is a widely used orthogonal combination in SPPS. iris-biotech.debiosynth.com The Fmoc group is base-labile, while t-butyl-based protecting groups (used for side chains of amino acids like Asp, Glu, Ser, and Thr) are acid-labile and are typically removed at the end of the synthesis with strong acids like trifluoroacetic acid (TFA). iris-biotech.de

This compound fits perfectly within this strategy. The Nα-acetyl group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for t-butyl group removal. This allows for the selective deprotection of the lysine side chain while the rest of the peptide remains protected.

Furthermore, the Fmoc group is orthogonal to other protecting groups like Alloc (allyloxycarbonyl), which is removed by palladium catalysis, and Boc (tert-butyloxycarbonyl), which is acid-labile. ub.eduadvancedchemtech.com This multi-level orthogonality allows for intricate synthetic schemes where different parts of a peptide can be selectively unmasked and modified in a controlled sequence. For example, a peptide could contain an this compound for one modification, a Lys(Alloc) for another, and a Lys(Boc) for yet another, each addressable under specific, non-interfering conditions. chemimpex.comrsc.orgrsc.org

Protecting GroupCleavage ConditionOrthogonal To
Fmoc Base (e.g., Piperidine)Acid-labile groups (Boc, tBu), Pd-labile groups (Alloc)
Boc Acid (e.g., TFA)Base-labile groups (Fmoc)
tBu Acid (e.g., TFA)Base-labile groups (Fmoc)
Alloc Pd(0) catalystBase-labile groups (Fmoc), Acid-labile groups (Boc, tBu)

This table illustrates the orthogonality of common protecting groups used in peptide synthesis. acs.orgub.eduadvancedchemtech.com

Chemical Agents for Fmoc Removal (e.g., Piperidine)

: Site-Specific Covalent Attachment Reactions at the Epsilon-Position

The lysine residue, with its primary amine on the epsilon (ε) carbon of its side chain, offers a versatile and crucial site for the covalent modification of peptides. The strategic use of orthogonally protected lysine derivatives is fundamental to the synthesis of complex, multifunctional peptides. In this context, N-α-Fmoc-N-ε-acetyl-L-lysine, or this compound, serves the specific purpose of introducing a stable acetyl group, a key post-translational modification (PTM), into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.de While the acetyl group on this compound is a permanent modification and not a temporary protecting group, its incorporation is integral to studies of peptide structure, protein-protein interactions, and the development of peptide-based therapeutics. iris-biotech.de

The broader applications of covalent modification at the lysine ε-position—such as labeling, drug conjugation, and branching—typically involve lysine derivatives with removable side-chain protecting groups (e.g., Boc, Mtt, Alloc). nih.govissuu.com These groups are stable to the piperidine used for N-α-Fmoc removal but can be selectively cleaved later to unmask the ε-amino group for a specific chemical reaction. advancedchemtech.com

Covalent Labeling with Fluorescent Probes and Affinity Tags

Site-specific labeling of peptides is essential for studying their localization, interactions, and function. The lysine side chain is a primary target for attaching fluorescent probes and affinity tags. The general strategy involves incorporating a lysine residue with an orthogonally protected ε-amino group into the peptide sequence during SPPS. After chain assembly, this protecting group is selectively removed to expose a single, reactive amine for conjugation.

Research Findings:

Affinity Labeling: Biotin is a widely used affinity tag that enables peptide purification and detection. Pre-functionalized building blocks such as Fmoc-Lys(biotin)-OH can be directly incorporated into a peptide sequence. medchemexpress.comnih.gov Alternatively, an orthogonally protected lysine derivative like Fmoc-Lys(Mtt)-OH can be used, with the Mtt group later removed on-resin to allow for the coupling of biotin. nih.gov

Fluorescent Labeling: Fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC), are commonly used to label peptides for imaging and binding assays. medchemexpress.com Reagents like Fmoc-Lys(FITC)-OH allow for the direct incorporation of the dye. medchemexpress.com The alternative approach is to deprotect a lysine side chain and react the free amine with an amine-reactive dye, such as an NHS-ester derivative of cyanine (B1664457) dyes. nih.gov

Role of Acetylation: The incorporation of this compound introduces an N-ε-acetyllysine moiety, which is a critical PTM in cell biology, particularly in histone proteins. iris-biotech.denih.gov This acetyl group itself can act as a recognition motif or "tag" for specific binding proteins (e.g., bromodomains) or antibodies, which are often fluorescently labeled for detection. iris-biotech.de Synthesizing peptides with this modification is crucial for developing probes to study the enzymes involved in acetylation and deacetylation. nih.gov

Label Type Method of Incorporation Example Building Block/Reagent Purpose
Affinity Tag Direct incorporation during SPPSFmoc-Lys(biotin)-OH medchemexpress.comnih.govPurification, Immobilization, Detection
Fluorescent Probe Direct incorporation during SPPSFmoc-Lys(FITC)-OH medchemexpress.comCellular Imaging, Binding Assays
Fluorescent Probe Post-synthesis conjugationCyanine5-NHS ester nih.govFRET studies, Flow Cytometry
PTM Mimic Direct incorporation during SPPSThis compound iris-biotech.denih.govStudying protein-protein interactions, Enzyme substrate specificity
Conjugation for Peptide-Drug Development and Delivery Systems

The conjugation of therapeutic agents or pharmacokinetic modifiers to peptides is a rapidly growing strategy in drug development. This approach can enhance the stability, targeting, and efficacy of both the peptide and the conjugated molecule. The lysine ε-amino group serves as a reliable anchor point for attaching these payloads.

Research Findings:

Peptide-Drug Conjugates (PDCs): PDCs combine the targeting ability of a peptide with the potency of a small-molecule drug. The synthesis of PDCs often relies on the selective deprotection of a lysine side chain to attach a linker or drug molecule. medchemexpress.commdpi.com This strategy ensures a defined drug-to-peptide ratio and attachment site, which is critical for therapeutic consistency.

Lipidation for Improved Pharmacokinetics: The attachment of fatty acid chains (lipidation) to peptides can enhance their binding to serum albumin, extending their in-vivo half-life. While longer fatty acids like palmitic acid are common, the acetyl group of this compound can be considered a minimal "fatty" acid derivative. iris-biotech.denih.gov Its incorporation is used in studies to probe the effects of small acyl modifications on peptide structure and activity. iris-biotech.de

Self-Assembling Drug Delivery Systems: Peptide amphiphiles, formed by conjugating hydrophobic moieties (like fatty acids) to hydrophilic peptides, can self-assemble into nanostructures for drug delivery. nih.gov The synthesis of these systems often involves modifying lysine residues. nih.govnih.gov For instance, the hydrophobic photosensitizer Chlorin e6 has been co-assembled with Fmoc-Lys-OH to create a non-toxic delivery system with improved cellular uptake. nih.gov

Conjugation Strategy Purpose Relevant Lysine Chemistry Example Application
Drug Attachment Create targeted therapeuticsSelective deprotection of Fmoc-Lys(Boc)-OH or Fmoc-Lys(Mtt)-OH followed by drug/linker coupling. nih.govmedchemexpress.comAnticancer drug delivery. mdpi.com
Lipidation Improve pharmacokinetic propertiesConjugation of fatty acids (e.g., palmitic acid) to the lysine side chain. nih.govDevelopment of long-acting peptide APIs. iris-biotech.de
PTM Mimicry Modulate biological activity/bindingIncorporation of this compound. iris-biotech.deInvestigating the role of acetylation in histone-driven processes. nih.gov
Formation of Branched and Multi-Antigenic Peptides

Branched peptides, particularly Multiple Antigenic Peptides (MAPs), are powerful tools in immunology for generating high-titer antibodies and developing synthetic vaccines. The synthesis of these structures is uniquely dependent on a lysine derivative where both the α- and ε-amino groups can be used for peptide elongation.

Research Findings:

The Role of Fmoc-Lys(Fmoc)-OH: The key building block for constructing MAPs via Fmoc chemistry is Fmoc-Lys(Fmoc)-OH. peptide.comqyaobio.com When this reagent is coupled to the growing peptide chain (or resin), a subsequent treatment with piperidine removes the Fmoc groups from both the α- and ε-positions. biotage.commdpi.com This exposes two free amines, creating a branch point from which two identical or different peptide chains can be synthesized. qyaobio.com

Stepwise Synthesis of MAPs: The process begins by building a core matrix using Fmoc-Lys(Fmoc)-OH. qyaobio.com By repeating the coupling of this building block, a dendritic structure with 4, 8, or 16 branches can be created. The desired antigenic peptide is then synthesized simultaneously on all the exposed amino termini of the lysine core. biotage.commdpi.com This method results in a macromolecule with a high density of the antigenic epitope on a small, immunologically silent core. qyaobio.com

Orthogonal Strategies for Heteromeric MAPs: To create MAPs with different peptides on different branches (heteromeric MAPs), lysine derivatives with orthogonal protecting groups are required, such as Fmoc-Lys(Alloc)-OH or Fmoc-Lys(ivDde)-OH. advancedchemtech.comqyaobio.commerel.si This allows for the selective deprotection and elongation of one branch at a time.

Branching Level Core Building Block Sequence Number of Peptide Chains
Two-branched (1st Tier) Resin-Lys2
Four-branched (2nd Tier) Resin-Lys(Lys)₂4
Eight-branched (3rd Tier) Resin-Lys(Lys₂)₄8
Table based on the principle of using Fmoc-Lys(Fmoc)-OH for each branching tier. peptide.combiotage.commdpi.com
Integration with Bioorthogonal Ligation Chemistries (e.g., Click Chemistry via Azide (B81097)/Alkyne)

Bioorthogonal ligation refers to chemical reactions that can occur in a biological environment without interfering with native biochemical processes. These reactions are invaluable for site-specifically labeling and conjugating peptides in complex systems. The lysine side chain is a common site for introducing the necessary chemical handles for these ligations.

Research Findings:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, is widely used for peptide conjugation. oup.com To enable this reaction, a lysine residue must be functionalized with either an azide or an alkyne group. This is achieved by using specialized building blocks like Fmoc-L-Lys(4-N3-Z)-OH, which contains an azide moiety. medchemexpress.comiris-biotech.de Alternatively, a lysine side-chain amine can be deprotected and subsequently reacted with a reagent like azidoacetic acid NHS ester.

Oxime Ligation: The reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond is another powerful bioorthogonal ligation technique. univie.ac.at This chemistry avoids metal catalysts. The aminooxy handle can be introduced into a peptide by coupling Fmoc-protected aminooxy acetic acid (Fmoc-Aoa) to the ε-amino group of a deprotected lysine residue. univie.ac.at

Scope of this compound: The stable acetyl group on the side chain of this compound means this specific derivative is not used to introduce bioorthogonal handles. The ε-amino group is already capped and thus unavailable for modification with azides, alkynes, or aminooxy groups. The synthesis of peptides for bioorthogonal ligation requires lysine derivatives with removable protecting groups to free the amine for subsequent functionalization. oup.comunivie.ac.at

Bioorthogonal Reaction Required Functional Groups Example Lysine Building Block Key Feature
Click Chemistry (CuAAC) Azide and Terminal AlkyneFmoc-L-Lys(4-N3-Z)-OH medchemexpress.comiris-biotech.deHigh efficiency and specificity; Forms a stable triazole linkage. oup.com
Oxime Ligation Aminooxy and Aldehyde/KetoneFmoc-Lys(Aoa)-OH (hypothetical, via coupling) univie.ac.atForms a stable oxime bond; Catalyst-free or aniline-catalyzed. univie.ac.at

Investigating Nα Acetylation in Biological Mimicry and Functional Studies

Design and Synthesis of Nα-Acetylated Peptide Mimetics

The chemical synthesis of peptides allows for the precise placement of Nα-acetylated amino acids, enabling the creation of models that mimic biologically relevant post-translationally modified proteins. Solid-phase peptide synthesis (SPPS) is a common method employed for this purpose, where building blocks like Fmoc-Lys(Ac)-OH can be incorporated into a growing peptide chain. utupub.finih.govbiorxiv.org This approach offers the flexibility to create peptides with specific sequences and modifications, which is essential for studying their biological functions.

Replication of Biological N-Terminal Acetylation Events

N-terminal acetylation is a highly prevalent modification, with estimates suggesting that over 80% of human proteins are acetylated at their N-terminus. acs.orgnih.gov This modification can be crucial for protein function and stability. By synthesizing peptides with an N-terminal acetyl group, researchers can replicate this biological event and study its direct consequences. For instance, N-terminal acetylation has been shown to protect peptides from degradation by exopeptidases, thereby increasing their stability. mdpi.comfrontiersin.org

The synthesis of such peptides often involves standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnih.gov For peptides requiring an N-terminal acetyl group, acetic anhydride (B1165640) is commonly used to cap the N-terminus while the peptide is still attached to the resin. nih.govnih.gov This method allows for the creation of peptides that accurately mimic the N-terminally acetylated state of native proteins, facilitating detailed studies on the structural and functional impact of this modification.

Exploration of Enzymatic Recognition and Processing of Nα-Acetylated Sequences

The biological landscape of protein acetylation is governed by the interplay of "writer" enzymes, known as acetyltransferases, and "eraser" enzymes, called deacetylases. acs.orgnih.gov N-terminal acetyltransferases (NATs) are responsible for adding the acetyl group to the N-terminus of nascent polypeptide chains, a process that is generally considered irreversible. creative-proteomics.comresearchgate.netembopress.org Conversely, lysine (B10760008) deacetylases (KDACs), which include histone deacetylases (HDACs) and sirtuins, remove acetyl groups from the ε-amino group of lysine residues. wikipedia.orgfrontiersin.orgproteopedia.org

Synthetic peptides containing Nα-acetylated lysine are invaluable tools for probing the substrate specificity and activity of these enzymes. While NATs primarily target the α-amino group of the N-terminal residue, some studies have explored the potential for dual-specificity enzymes. embopress.orgupenn.edu However, the structural differences between the active sites of NATs and lysine acetyltransferases (KATs) generally ensure their distinct substrate specificities. nih.gov Peptides synthesized with Ac-Lys(Fmoc)-OH can be used in assays to determine if they are recognized and processed by various deacetylases, providing insight into the cross-talk and specificity of these enzymatic systems. For example, studies have used acetylated peptides to show that sirtuins can deacetylate acetyl-lysine residues, and the efficiency of this process can be influenced by the surrounding amino acid sequence. db-thueringen.de

Functional Characterization of Peptides Containing Nα-Acetyl Lysine Residues

The incorporation of an Nα-acetyl group on a lysine residue can significantly alter the physicochemical properties of a peptide, leading to profound effects on its structure, interactions, and biological activity. This modification neutralizes the positive charge of the amino group and can increase hydrophobicity, thereby influencing how the peptide folds and interacts with other molecules. mdpi.commdpi.com

Table 1: Effect of N-terminal Acetylation on Peptide Conformation and Stability
Peptide SystemObserved Effect of N-terminal AcetylationReference
N-terminal peptide of α-tropomyosinStabilized the coiled-coil α-helical conformation, especially at high ionic strength. nih.gov
General PeptidesCan decrease the formation of fibrillar aggregates. royalsocietypublishing.org
Oxytocin-based peptidesDecreased stability in human colonic contents compared to other modifications. mdpi.com

Modulation of Protein-Ligand and Protein-Protein Interactions

Acetylation of lysine residues is a key mechanism for regulating protein-protein and protein-ligand interactions. nih.govcreative-diagnostics.com The acetylated lysine can be specifically recognized by protein modules known as bromodomains, which are found in many proteins involved in chromatin remodeling and transcriptional regulation. nih.govresearchgate.net The binding affinity of bromodomains for acetylated lysine is typically in the micromolar range and is influenced by the surrounding amino acid sequence. nih.govtandfonline.com

The neutralization of the positive charge on the lysine side chain upon acetylation is a critical factor in modulating these interactions. nih.govacs.org For instance, in the case of the tumor suppressor protein p53, acetylation of specific lysine residues promotes the recruitment of transcriptional coactivators that contain bromodomains. tandfonline.com Synthetic peptides containing Nα-acetyl lysine can be used to study the specificity and affinity of these interactions. In a study on the interaction between the HIV-1 Tat peptide and TAR RNA, acetylation of lysine residues was found to reduce the binding affinity, with the magnitude of the effect being position-dependent. plos.org Specifically, acetylation at K50 led to an eight-fold reduction in binding affinity. plos.org

Table 2: Modulation of Molecular Interactions by Lysine Acetylation
Interacting SystemEffect of Lysine AcetylationKey FindingsReference
HIV-1 Tat Peptide and TAR RNAReduced binding affinityAcetylation at K50 resulted in an 8-fold decrease in binding affinity. Acetylation at K51 caused a 3-fold decrease. plos.org
p53 and CBP BromodomainPromotes interactionAcetylation of p53-K382 is recognized by the CBP bromodomain, which can be blocked by small molecule inhibitors. tandfonline.com
GCN5 Bromodomain and Acetylated PeptidesSpecific bindingBinds to peptides containing Nε-acetylated lysine with a dissociation constant (KD) of approximately 0.9 mM. nih.gov
Peripheral Membrane Proteins and MembranesReduced membrane bindingAcetylation of lysines in membrane-interaction regions weakens binding to negatively charged membranes. researchgate.net

Influence on Biological Activity and Cellular Processes

The consequences of Nα-acetylation on peptide and protein function extend to a wide array of cellular processes. This modification can influence protein degradation, subcellular localization, and enzymatic activity, thereby impacting pathways related to gene transcription, cell cycle progression, and metabolism. mdpi.commdpi.com For example, lysine acetylation is known to regulate the activity of metabolic enzymes and transcription factors. nih.govresearchgate.net

Analytical Research and Methodological Advancements

Chromatographic and Spectroscopic Characterization of Ac-Lys(Fmoc)-OH and its Peptide Conjugates

The rigorous analysis of Nα-acetyl-Nε-(9-fluorenylmethoxycarbonyl)-L-lysine (this compound) and the peptides into which it is incorporated is fundamental to ensuring the quality and success of synthetic strategies. A suite of chromatographic and spectroscopic techniques is employed for this purpose, each providing critical information on purity, structure, and identity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both assessing the purity of the this compound building block and for monitoring the progress of its incorporation during solid-phase peptide synthesis (SPPS). amazonaws.comanaspec.com Reversed-phase HPLC (RP-HPLC) is the most prevalent method, leveraging the hydrophobicity of the Fmoc group for effective separation.

Purity assessment of the initial this compound is critical, as contaminants can lead to undesired side products in the final peptide. Commercial suppliers often provide HPLC data indicating a purity of ≥95% or higher. anaspec.commedchemexpress.comruifuchemical.com During SPPS, small-scale cleavage of the peptide from the resin followed by RP-HPLC analysis allows for real-time reaction monitoring. amazonaws.com The successful coupling of this compound is indicated by the appearance of a new, more hydrophobic peak in the chromatogram. The progress of Fmoc-group deprotection can also be quantitatively monitored using UV spectroscopy.

A typical analytical RP-HPLC setup utilizes a C18 column with a gradient elution of acetonitrile (B52724) in water, often containing 0.1% trifluoroacetic acid (TFA) to improve peak resolution. amazonaws.comrsc.org Detection is commonly performed at 214 nm for the peptide backbone and 265 nm to specifically monitor the Fmoc group. amazonaws.com

Table 1: Illustrative HPLC Conditions for this compound Peptide Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 265 nm

This table presents a representative set of conditions; actual parameters may vary based on the specific peptide and instrumentation.

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and its resulting peptide conjugates. researchgate.netresearchgate.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques that provide accurate mass-to-charge (m/z) ratios, confirming the successful incorporation of the modified amino acid. researchgate.netresearchgate.netrsc.org

Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides sequence information and can confirm the location of the Ac-Lys residue within the peptide chain, ensuring that the modification occurred at the intended position. researchgate.net High-resolution mass spectrometry (HRMS) can further validate the elemental composition of the synthesized molecules. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information for this compound and its derivatives, confirming the covalent structure and stereochemistry. rsc.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized for complete structural assignment. amazonaws.comrsc.org

The ¹H NMR spectrum of this compound shows characteristic signals for the acetyl group protons, the lysine (B10760008) side-chain protons, and the aromatic protons of the Fmoc group. chemicalbook.com Similarly, the ¹³C NMR spectrum provides signals for all carbon atoms, including the carbonyls of the acetyl and Fmoc groups. amazonaws.com These spectra serve as a definitive confirmation of the compound's identity and purity. medchemexpress.com

Mass Spectrometry (MS and MS/MS) for Structural Elucidation of Synthetic Products

Evaluation of Protecting Group Orthogonality and Stability Profiles

The successful application of this compound in peptide synthesis hinges on the precise and differential stability of its protecting groups—the Nα-acetyl group and the Nε-Fmoc group. This "orthogonality" allows for selective deprotection at different stages of the synthesis.

The Fmoc group is designed to be labile to basic conditions, typically being removed with a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). trinity.eduuniversiteitleiden.nl The Nα-acetyl group, in contrast, is stable under these conditions, remaining intact throughout the chain assembly.

This compound is compatible with a wide array of coupling reagents used in modern peptide synthesis. These include carbodiimide-based reagents like DCC and DIC, as well as more efficient uronium/aminium-based reagents such as HBTU and HATU, often used with a tertiary base like N,N-diisopropylethylamine (DIPEA). rsc.orgrsc.org

The Fmoc group is stable to the acidic conditions used to cleave other side-chain protecting groups, such as the tert-butyl (tBu) group, which is removed with strong acid, typically TFA. iris-biotech.de This orthogonality is fundamental to Fmoc-based SPPS. iris-biotech.deadvancedchemtech.com However, some protecting groups, like the 4-methyltrityl (Mtt) group, can be removed under mildly acidic conditions that leave the Fmoc group intact, allowing for side-chain modifications on the solid support. sigmaaldrich.com

Several side reactions can compromise the yield and purity of peptides synthesized using this compound. Understanding and mitigating these is crucial for a successful synthesis.

Racemization : The loss of stereochemical integrity at the α-carbon can occur during amino acid activation. The use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, can suppress racemization. chempep.com The choice of coupling reagent and careful control of the base concentration are also critical. peptide.com

Aspartimide Formation : In sequences containing aspartic acid, base-catalyzed cyclization to form an aspartimide can occur, particularly during Fmoc deprotection with piperidine. iris-biotech.denih.gov This can lead to a mixture of α- and β-peptides. Strategies to minimize this include the addition of HOBt to the piperidine solution or using bulkier side-chain protecting groups on the aspartic acid residue. peptide.comresearchgate.net

Incomplete Deprotection or Coupling : Incomplete removal of the Fmoc group can lead to deletion sequences. Extending the deprotection time or performing a second deprotection step can mitigate this. iris-biotech.de Similarly, difficult couplings may require extended reaction times, higher temperatures, or the use of more potent coupling reagents. peptide.com

Side Reactions involving other residues : The presence of certain amino acids can lead to specific side reactions. For example, tryptophan can be modified during acid cleavage unless its indole (B1671886) side chain is protected, often with a Boc group. peptide.com Arginine's sulfonyl-based protecting groups can also sometimes be transferred to other residues. peptide.com

Table 2: Common Side Reactions and Mitigation Approaches

Side Reaction Primary Cause Common Mitigation Strategies
Racemization Over-activation of the carboxylic acid Use of additives (e.g., HOBt, HOAt), optimized base concentration. chempep.compeptide.com
Aspartimide Formation Base-catalyzed cyclization at Asp residues Addition of HOBt to deprotection solution, use of sterically hindered Asp protecting groups. peptide.comiris-biotech.deresearchgate.net
Diketopiperazine Formation Intramolecular cyclization of a dipeptide Use of bulky resins, coupling of pre-formed dipeptides. chempep.comiris-biotech.de
Incomplete Fmoc Deprotection Steric hindrance, aggregation Extended deprotection times, double deprotection cycles. iris-biotech.de

| Modification of Trp during Cleavage | Reaction with cationic species | Use of scavengers (e.g., TIS, EDT), Boc protection of the indole nitrogen. |

Table 3: List of Compounds

Compound Name Abbreviation
Nα-acetyl-Nε-fluorenylmethoxycarbonyl-L-lysine This compound
Acetonitrile ACN
tert-Butoxycarbonyl Boc
N,N'-Dicyclohexylcarbodiimide DCC
N,N'-Diisopropylethylamine DIPEA
N,N'-Diisopropylcarbodiimide DIC
Dimethylformamide DMF
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HBTU
1-Hydroxybenzotriazole HOBt
1-Hydroxy-7-azabenzotriazole HOAt
4-Methyltrityl Mtt
Solid-Phase Peptide Synthesis SPPS
tert-Butyl tBu
Trifluoroacetic acid TFA

Future Research Directions and Translational Impact

Expansion of Ac-Lys(Fmoc)-OH Utility in Biopharmaceutical Research

The application of this compound in biopharmaceutical research is poised for significant expansion. As a derivative that introduces an acetylated lysine (B10760008), it is instrumental in synthesizing peptides that mimic post-translationally modified proteins. iris-biotech.deiris-biotech.de This is crucial for studying protein structure, interactions, and activity, which are central to drug discovery and development. iris-biotech.deiris-biotech.de

Furthermore, this compound is essential for probing complex biological phenomena, such as PTM crosstalk, where multiple modifications on a protein influence each other. nih.gov For instance, research on the MYC oncoprotein's transactivation domain involves synthesizing peptides with various PTMs, including acetylation at specific lysine sites using this compound. nih.gov This allows for a detailed molecular-level investigation of how PTMs regulate protein-protein interactions, offering new targets for therapeutic intervention. nih.gov The ability to create precisely modified proteins enables the systematic screening of PTM patterns and their functional consequences, accelerating the discovery of novel biopharmaceuticals. nih.gov

Property Value Reference
Chemical Name N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-acetyl-L-lysine iris-biotech.deiris-biotech.de
CAS Number 159766-56-0 iris-biotech.de
Molecular Formula C23H26N2O5 iris-biotech.de
Molecular Weight 410.47 g/mol iris-biotech.de
Primary Application Incorporation of acetylated lysine in peptide synthesis scbt.comnih.gov

Integration with Emerging Bioorthogonal Chemistries and Bioconjugation Techniques

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The principle of using protected amino acid building blocks like this compound has been extended to create lysine derivatives suitable for these advanced applications.

While this compound incorporates a stable, non-reactive acetyl group, other derivatives install functionalities ripe for bioorthogonal conjugation. A prime example is Fmoc-Lys(N3)-OH , which contains an azide (B81097) group on its side chain. chempep.com This azide allows the peptide to be precisely conjugated to molecules containing an alkyne group via "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.com These methods are highly efficient and are used to attach fluorescent probes, polymers for drug delivery, or other bioactive ligands. chempep.com

Other emerging techniques include:

Photo-crosslinking : Derivatives such as Fmoc-L-Photo-Lysine contain a diazirine group that, upon UV irradiation, forms a highly reactive carbene. iris-biotech.de This allows the peptide to form a covalent bond with nearby molecules, enabling the study of transient protein-protein interactions. iris-biotech.de

Palladium-Mediated Reactions : The propargyloxycarbonyl (Poc or Pryoc) group in Fmoc-L-Lys(Pryoc)-OH can serve as an alkyne for click reactions or be cleaved by palladium catalysts, offering another layer of orthogonal control for protein activation or bioconjugation in living cells. iris-biotech.de

Radical-Induced Modifications : Novel methods are being developed to install PTMs site-selectively using radical chemistry. nottingham.ac.uk For example, a recently developed technique modifies ubiquitin by installing an acetylated lysine at its native position through a radical-based reaction. nottingham.ac.uk

These techniques showcase a trend towards creating highly functionalized peptides and proteins, a field pioneered by the foundational use of specific PTM-mimicking building blocks like this compound.

Contribution to Understanding Post-Translational Modifications and Disease Mechanisms

The ability to synthesize peptides with specific acetylated lysine residues, thanks to this compound, is a cornerstone of research into PTMs and their role in health and disease. iris-biotech.de Lysine acetylation is a fundamental regulatory mechanism, and dysregulation of this PTM is implicated in numerous pathologies. iris-biotech.denih.gov

Key contributions include:

Epigenetics and Cancer : Lysine acetylation on histone proteins is a critical epigenetic mark that regulates gene transcription. iris-biotech.deiris-biotech.de The use of this compound to create synthetic histone tail peptides allows researchers to study how specific acetylation patterns are written and read by cellular machinery. nih.gov Understanding the substrate selectivity of histone deacetylase (HDAC) complexes, which is being explored with libraries of modified peptides, is vital for developing targeted HDAC inhibitors for cancer therapy. nih.gov

Neurodegenerative Diseases : PTMs, including aberrant acetylation and glycation, are linked to the aggregation of proteins like α-synuclein in Parkinson's disease and Tau in Alzheimer's disease. Synthesizing specific peptide fragments of these proteins with defined modifications provides invaluable tools to study aggregation mechanisms and screen for inhibitors. rsc.org

Signal Transduction : PTMs are integral to cellular signaling pathways. By creating peptides that mimic specific modification states, researchers can dissect signaling cascades, identify new pathway components, and understand how PTMs like acetylation control protein-protein interactions, protein transport, and transcription activation. nih.gov

In essence, this compound provides an essential chemical tool that translates from the synthesis of simple modified peptides to the complex deconstruction of disease-relevant biological pathways, paving the way for novel diagnostic and therapeutic strategies.

Q & A

Q. What are the optimal methods for synthesizing and purifying Ac-Lys(Fmoc)-OH?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. Key steps include:

  • Coupling : Activate the Fmoc-protected amino acid (e.g., this compound) with coupling agents like HBTU or HATU in DMF. Use a 2–4-fold molar excess for efficient coupling .
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF (v/v) for 10–20 minutes. Monitor deprotection efficiency via UV absorbance at 301 nm .
  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate the product. Confirm purity (>98%) via analytical HPLC and mass spectrometry (MS) .

Q. How should this compound be stored to maintain stability?

  • Powder : Store at -20°C in a desiccator to prevent moisture absorption and hydrolysis of the Fmoc group .
  • Solution : Dissolve in anhydrous DMF or DMSO and store at -80°C for ≤1 year. Avoid freeze-thaw cycles .

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc group protects the α-amino group of lysine during SPPS, enabling selective deprotection under mild basic conditions (piperidine). This allows sequential coupling of amino acids while preserving the ε-amino group for post-synthetic modifications (e.g., acetylation) .

Advanced Research Questions

Q. How can side reactions involving this compound be minimized during peptide assembly?

Common side reactions include Fmoc group cleavage inefficiency and racemization . Mitigation strategies:

  • Optimize coupling conditions : Use 1–2% (v/v) DIEA to maintain a pH of ~8.5, reducing racemization risk .
  • Monitor deprotection : Ensure complete Fmoc removal via UV monitoring (301 nm). Incomplete deprotection leads to truncated peptides .
  • Avoid aspartimide formation : For aspartyl-containing peptides, minimize exposure to acidic conditions by using low-TFA concentrations during cleavage .

Q. How can contradictions in structural characterization data (e.g., NMR vs. MS) be resolved?

  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight. Discrepancies may indicate incomplete acetylation/Fmoc deprotection .
  • NMR analysis : Compare chemical shifts of the ε-acetyl group (δ ~2.0–2.2 ppm) and Fmoc aromatic protons (δ ~7.2–7.8 ppm) with reference data. Inconsistent shifts suggest impurities or incorrect regiochemistry .

Q. What experimental strategies are recommended for studying this compound in self-assembling peptide systems?

  • Solvent screening : Test solubility in DMSO, DMF, or aqueous buffers (pH 4–9). Self-assembly is often pH-dependent due to lysine’s ε-amino group .
  • Biophysical characterization : Use circular dichroism (CD) to monitor secondary structure formation (e.g., β-sheets) and transmission electron microscopy (TEM) for nanostructure visualization .
  • Controlled release studies : For drug delivery applications, encapsulate hydrophobic drugs (e.g., doxorubicin) and measure release kinetics under physiological conditions .

Q. How can this compound be used to design enzyme-resistant peptides?

  • ε-Acetylation : The acetylated ε-amino group blocks proteolytic cleavage (e.g., by trypsin), enhancing peptide stability in biological fluids. Validate resistance via mass spectrometry after incubating with proteases .

Methodological Tables

Q. Table 1. Recommended HPLC Conditions for this compound Purification

ParameterValue
ColumnC18 (5 µm, 4.6 × 250 mm)
Mobile Phase A0.1% TFA in H₂O
Mobile Phase B0.1% TFA in acetonitrile
Gradient20% B → 80% B over 30 min
Flow Rate1 mL/min
DetectionUV at 220 nm
Retention Time~15–18 min (varies by batch)

Q. Table 2. Stability of this compound Under Different Storage Conditions

FormTemperatureStability Duration
Powder-20°C≥3 years
DMF Solution-80°C1 year
Aqueous Buffer (pH 7)4°C≤1 week

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.